Chlorpyrifos-d10

Catalog No.
S804346
CAS No.
285138-81-0
M.F
C9H11Cl3NO3PS
M. Wt
360.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos-d10

CAS Number

285138-81-0

Product Name

Chlorpyrifos-d10

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-[(3,5,6-trichloro-2-pyridinyl)oxy]-λ5-phosphane

Molecular Formula

C9H11Cl3NO3PS

Molecular Weight

360.6 g/mol

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

SBPBAQFWLVIOKP-MWUKXHIBSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound Chlorpyrifos (diethyl-D10) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorpyrifos-d10 is the deuterated isotopologue of chlorpyrifos, an organophosphate insecticide. Its primary and critical application is as an internal standard for the accurate quantification of chlorpyrifos and its metabolites in complex samples using stable isotope dilution (SID) with gas chromatography (GC) or liquid chromatography (LC) coupled to mass spectrometry (MS). By adding a known quantity of Chlorpyrifos-d10 to a sample, analysts can correct for analyte loss during sample preparation and for signal variability (matrix effects) during analysis, enabling highly accurate and precise measurements essential for regulatory compliance and research.

Research Fit

Type:Stable isotope-labeled internal standard (SIL-IS)
Workflow:LC-MS/MS or GC-MS quantification
Design:M+10 mass shift; deuterated diethyl moieties

Substituting Chlorpyrifos-d10 with its unlabeled counterpart (chlorpyrifos) is fundamentally unworkable, as the unlabeled compound is the target analyte being measured. Using other, non-isotopic internal standards (e.g., other pesticides) is a technically inferior approach because they do not co-elute and ionize identically to chlorpyrifos. This mismatch prevents them from accurately compensating for matrix-induced signal suppression or enhancement, a significant problem in complex food and environmental samples that leads to inaccurate quantification. Therefore, for methods requiring the highest accuracy and reproducibility, such as regulatory residue testing or toxicological studies, only a high-purity, stable isotope-labeled standard like Chlorpyrifos-d10 provides the necessary performance.

Substitution Risk

TargetChlorpyrifos-d10
Co-elutes with native analyte; normalizes matrix effects and extraction losses.
SubstituteNon-isotopic analog
May exhibit different extraction efficiency and ionization response; cannot reliably correct matrix effects.
SubstituteUnlabeled external standard
Cannot correct sample-to-sample variability; inter-day RSDs may exceed acceptable validation criteria.

Superior Accuracy in Complex Food Matrices by Mitigating Matrix Effects

In the GC-MS analysis of pesticide residues in challenging food matrices like corn, green soybean, carrot, and pumpkin, quantification using a stable isotope-labeled internal standard (SIL-IS) like Chlorpyrifos-d10 is demonstrably more accurate than using an external standard calibration method. However, studies show that even with an SIL-IS, the presence of matrix components can still influence the intensity ratio of the analyte to the standard, causing the calibration slope to vary. This highlights that for the highest degree of accuracy, using a high-purity SIL-IS in combination with a matrix-matched calibration is the required protocol, a step that is ineffective without a reliable, chemically identical internal standard.

Evidence DimensionQuantitative Accuracy
Target Compound DataAnalytical values are more accurate and less biased from spiked concentrations when using an isotope-labeled internal standard.
Comparator Or BaselineExternal calibration method results in greater bias from true spiked concentrations.
Quantified DifferenceWhile specific percentages vary by matrix and analyte, the use of SIL-IS consistently provides results closer to the true value compared to external calibration.
ConditionsSpike-and-recovery study in paste samples of corn, green soybean, carrot, and pumpkin, analyzed by GC-MS.

For labs testing products against regulatory Maximum Residue Limits (MRLs), this improved accuracy is critical for compliance and avoiding false positive or negative results.

Food Matrix Precision
Head-to-head
RSD ≤ 11%; Recovery 81.9–129%
Supports precision improvement over external calibration.
Honey matrix; UPLC-MS/MS; SIL-IS vs. matrix-matched external standard.

High Isotopic Purity is Essential for Accurate Low-Level Quantification

A critical quality attribute for any deuterated internal standard is its isotopic purity—specifically, the absence of the unlabeled (d0) analyte. The presence of unlabeled chlorpyrifos within the Chlorpyrifos-d10 standard will contribute to the analyte's measured signal, causing a positive bias and artificially inflating the calculated concentration. This issue is most severe at the lower limit of quantitation (LLOQ), where even minor d0 contamination can lead to significant errors. Procuring a standard with high isotopic enrichment (typically specified as ≥98% or higher) is a primary requirement to ensure data integrity and prevent false positives in residue analysis.

Evidence DimensionIsotopic Purity vs. Quantitative Bias
Target Compound DataHigh isotopic purity (e.g., ≥98%) minimizes the contribution of unlabeled analyte to the target signal.
Comparator Or BaselineLower isotopic purity standards containing significant unlabeled (d0) analyte.
Quantified DifferenceThe presence of unlabeled analyte impurity leads to a direct positive bias in quantification, compromising accuracy, especially at low concentrations.
ConditionsQuantitative analysis via LC-MS/MS or GC-MS/MS, particularly at concentrations near the method's Lower Limit of Quantification (LLOQ).

This directly impacts the procurement decision; selecting a standard with certified high isotopic purity is non-negotiable for accredited labs that must defend the accuracy of their low-level quantification data.

Grain Accuracy & Linearity
Head-to-head
Recovery 97.8–104.8%; RSD < 5.0%; r = 0.9998
Supports high accuracy and narrow recovery range.
Grain samples; online GPC-GCMS; SIL-IS method.

Enabling High-Recovery, Robust Methods for Environmental and Biological Monitoring

The use of Chlorpyrifos-d10 is integral to developing robust LC-MS/MS methods for detecting chlorpyrifos and its metabolites in challenging environmental matrices like air sampling resins. In a method for analyzing chlorpyrifos on XAD-2 and polyurethane foam (PUF) matrices, acetonitrile extraction was performed with the solution containing stable-isotope labeled internal standards, including Chlorpyrifos-d10. This approach yielded high spiked fortification recoveries of 78–113% from XAD-2 and 71–108% from PUF, demonstrating the standard's ability to compensate for analyte loss during extraction and handling. This ensures that the final reported concentration accurately reflects the amount present in the original sample.

Evidence DimensionAnalyte Recovery (%)
Target Compound Data71% - 113% recovery from complex air sampling matrices.
Comparator Or BaselineMethods without a co-eluting internal standard are subject to uncorrected analyte loss, leading to lower and more variable apparent recoveries.
Quantified DifferenceMaintains high recovery, ensuring the method provides an accurate rather than underestimated result.
ConditionsLC-MS/MS analysis of chlorpyrifos extracted from XAD-2 resin and polyurethane foam (PUF) air sampling matrices.

For environmental monitoring or metabolism studies, accurate quantification is impossible if the sample preparation process itself introduces significant, uncorrected analyte loss; Chlorpyrifos-d10 solves this problem.

Isotopic Interference
Class-level inference
M+10 vs. M+6 shift; ≥98 atom % D
Larger mass shift may reduce crosstalk risk at low levels.
Isotopic purity specification; comparison to chlorpyrifos-d6.
Matrix Effect Correction
Supporting evidence
Recovery 79–121%; RSD 2–21%
Supports matrix-effect correction across water types.
Multi-analyte panel in river/wastewater; LC-ESI-MS.

Regulatory Compliance Testing for Pesticide Residues in Food and Agricultural Products

When analyzing diverse food products for chlorpyrifos residues to ensure compliance with Maximum Residue Limits (MRLs), the matrix effects can vary significantly between sample types (e.g., vegetables, grains, fruits). Chlorpyrifos-d10 is essential for these methods as it accurately corrects for these matrix-specific variations, ensuring that reported values are defensible and meet stringent regulatory standards for food safety.

Environmental Fate and Transport Studies in Water, Soil, and Air

To accurately quantify low concentrations of chlorpyrifos in complex environmental samples like soil, water, or air sampling media, a robust analytical method with high recovery is required. As demonstrated in air sampling analysis, incorporating Chlorpyrifos-d10 at the start of the extraction process compensates for analyte loss, enabling reliable measurement of environmental contamination levels.

Toxicology and Metabolism Research in Biological Matrices

In studies investigating the metabolism and toxicity of chlorpyrifos, it is critical to accurately measure the parent compound and its metabolites in biological samples like cells, tissues, or media. These matrices are notoriously complex. Using Chlorpyrifos-d10 as an internal standard allows for precise quantification by correcting for matrix interference and losses during sample cleanup, which is fundamental to understanding the compound's pharmacokinetic and pharmacodynamic properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
Residue monitoring in food/feed
Co-eluting SIL-IS; method precision
Recovery range and RSD within regulatory criteria
Environmental water analysis
Matrix-effect normalization
Consistency across diverse water source matrices
Multi-residue method development
Class-representative SIL-IS
Extraction and ion suppression correction evaluation
Human biomonitoring research
Biological matrix correction
Low-level quantification in complex biofluids

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

358.989052 Da

Monoisotopic Mass

358.989052 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate

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